molecular formula C10H14ClNO B1408207 3-Chloro-2-propoxy-benzylamine CAS No. 1566187-43-6

3-Chloro-2-propoxy-benzylamine

Cat. No.: B1408207
CAS No.: 1566187-43-6
M. Wt: 199.68 g/mol
InChI Key: HRYQHQDRXXVVTK-UHFFFAOYSA-N
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Description

3-Chloro-2-propoxy-benzylamine is an aromatic amine derivative featuring a benzylamine backbone substituted with a chlorine atom at the 3-position and a propoxy group (–OCH₂CH₂CH₃) at the 2-position of the benzene ring. This compound’s structure confers unique physicochemical properties, such as moderate polarity due to the ether linkage and electron-withdrawing effects from the chlorine substituent.

Properties

IUPAC Name

(3-chloro-2-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h3-5H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYQHQDRXXVVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-propoxy-benzylamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chlorobenzyl chloride with 2-propoxyamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-propoxy-benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amine derivatives

    Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

3-Chloro-2-propoxy-benzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-2-propoxy-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound combines chlorine and propoxy groups, whereas simpler analogs like 3-chloroaniline lack ether linkages. The cyclohexylpropan-1-amine derivative () incorporates bromine and a bulky cyclohexyl group, which may sterically hinder reactivity compared to the benzylamine scaffold.

Physicochemical and Reactivity Trends

  • The propoxy group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce it in aqueous media.
  • Reactivity : The presence of both chlorine and propoxy substituents could direct electrophilic substitution reactions to specific positions on the ring. In contrast, halogen-rich analogs like the bromo-chloro-methoxy compound () may favor cross-coupling reactions due to multiple leaving groups.

Toxicity and Environmental Impact

  • Chloroanilines : 3- and 4-chloroaniline are classified as hazardous due to their toxicity (e.g., methemoglobinemia induction) and environmental persistence.

Biological Activity

3-Chloro-2-propoxy-benzylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Overview of this compound

This compound is characterized by a chloro group at the third position, a propoxy group at the second position, and an amine group attached to the benzyl ring. Its unique structure suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-chlorobenzyl chloride with 2-propoxyamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually performed under reflux conditions to ensure complete conversion to the desired product .

Synthetic Route Example

StepReagentsConditions
13-Chlorobenzyl chloride + 2-PropoxyamineBase (NaOH or K2CO3), reflux
2PurificationDistillation or crystallization

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The compound's mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, suggesting promising potential as an antimicrobial agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes or receptors involved in cell signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other chlorinated benzylamines:

CompoundAntimicrobial ActivityUnique Features
3-Chloro-2-methoxy-benzylamineModerateMethoxy group influences solubility
3-Chloro-2-ethoxy-benzylamineLowEthoxy group less reactive
This compound High Propoxy group enhances activity

Research Applications

The compound is not only studied for its antimicrobial properties but also for potential applications in medicinal chemistry. Its role as an intermediate in synthesizing pharmaceuticals and agrochemicals highlights its versatility in research settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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